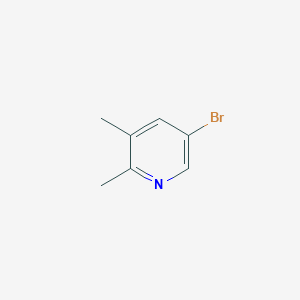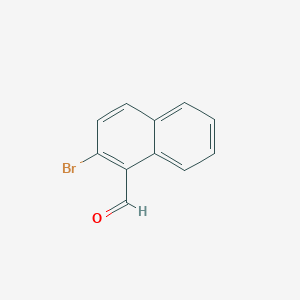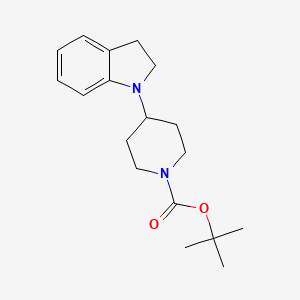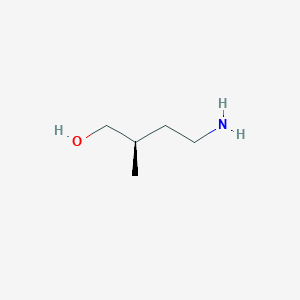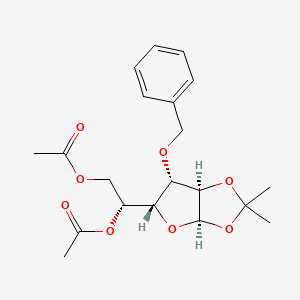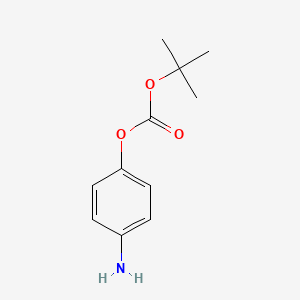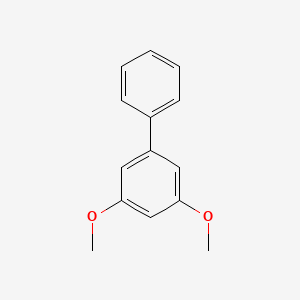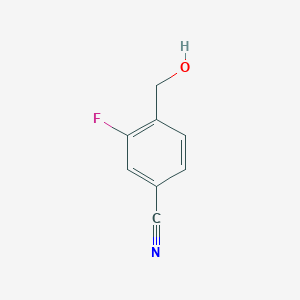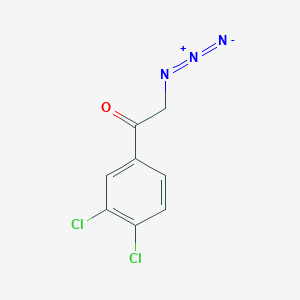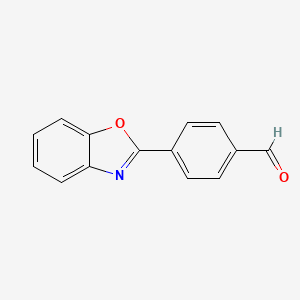
2-(1,3-苯并恶唑-2-基)苯甲醛
描述
4-(1,3-Benzoxazol-2-yl)benzaldehyde is a chemical compound with the molecular formula C14H9NO2 and a molecular weight of 223.23 g/mol. It is a derivative of benzoxazole, a bicyclic compound containing a benzene ring fused to an oxazole ring. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.
科学研究应用
4-(1,3-Benzoxazol-2-yl)benzaldehyde has a wide range of scientific research applications:
Medicinal Chemistry: It is used in the synthesis of various biologically active compounds with antibacterial, antifungal, and anticancer properties.
Materials Science: This compound is used as an intermediate in the preparation of new materials with specific electronic and optical properties.
Industrial Chemistry: It serves as a precursor for the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
Benzoxazole derivatives have been found to exhibit a wide spectrum of pharmacological activities such as antibacterial, antifungal, and anticancer .
Mode of Action
Benzoxazole derivatives have been reported to interact with various biological targets, leading to their antimicrobial and anticancer activities .
Biochemical Pathways
Benzoxazole derivatives have been reported to interfere with several biochemical pathways, leading to their antimicrobial and anticancer activities .
Result of Action
Benzoxazole derivatives have been reported to exhibit antimicrobial and anticancer activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(1,3-Benzoxazol-2-yl)benzaldehyde. For instance, storage conditions can affect the stability of the compound . Furthermore, safety precautions should be taken during the handling and disposal of the compound to prevent environmental pollution .
生化分析
Biochemical Properties
4-(1,3-Benzoxazol-2-yl)benzaldehyde plays a significant role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, influencing their activity. For instance, it exhibits antimicrobial activity by inhibiting the growth of Gram-positive and Gram-negative bacteria, as well as certain fungal strains . The compound’s interaction with bacterial enzymes disrupts essential metabolic pathways, leading to cell death. Additionally, 4-(1,3-Benzoxazol-2-yl)benzaldehyde has demonstrated anticancer properties by inducing apoptosis in cancer cells through its interaction with specific proteins involved in cell survival and proliferation .
Cellular Effects
The effects of 4-(1,3-Benzoxazol-2-yl)benzaldehyde on various cell types and cellular processes are profound. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis, thereby reducing tumor growth . This compound influences cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. It also affects gene expression by modulating the activity of transcription factors and other regulatory proteins . Furthermore, 4-(1,3-Benzoxazol-2-yl)benzaldehyde impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, 4-(1,3-Benzoxazol-2-yl)benzaldehyde exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their activity. For example, it inhibits the activity of certain bacterial enzymes, disrupting essential metabolic processes and leading to cell death . In cancer cells, 4-(1,3-Benzoxazol-2-yl)benzaldehyde induces apoptosis by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins . This compound also modulates gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell survival and proliferation .
Temporal Effects in Laboratory Settings
The effects of 4-(1,3-Benzoxazol-2-yl)benzaldehyde change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can vary depending on the duration of exposure and the specific cell type being studied. In in vitro studies, prolonged exposure to 4-(1,3-Benzoxazol-2-yl)benzaldehyde has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . In in vivo studies, the compound’s effects on cellular function may be influenced by factors such as metabolism and clearance from the body .
Dosage Effects in Animal Models
The effects of 4-(1,3-Benzoxazol-2-yl)benzaldehyde vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit antimicrobial and anticancer activity without significant toxicity . At higher doses, it may cause adverse effects, including toxicity to normal cells and tissues . Threshold effects have been observed, where the compound’s efficacy in inhibiting microbial growth or inducing apoptosis in cancer cells increases with dosage up to a certain point, beyond which toxicity becomes a concern .
Metabolic Pathways
4-(1,3-Benzoxazol-2-yl)benzaldehyde is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in cellular metabolism . For instance, the compound has been shown to inhibit the activity of certain bacterial enzymes, disrupting essential metabolic processes and leading to cell death . In cancer cells, 4-(1,3-Benzoxazol-2-yl)benzaldehyde affects metabolic flux by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization . These interactions can result in altered levels of metabolites and changes in cellular metabolic pathways .
Transport and Distribution
The transport and distribution of 4-(1,3-Benzoxazol-2-yl)benzaldehyde within cells and tissues are influenced by various factors. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms involving specific transporters . Once inside the cell, it may bind to proteins or other biomolecules, affecting its localization and accumulation . The distribution of 4-(1,3-Benzoxazol-2-yl)benzaldehyde within tissues can also be influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .
Subcellular Localization
The subcellular localization of 4-(1,3-Benzoxazol-2-yl)benzaldehyde can impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . Alternatively, it may accumulate in the cytoplasm or other organelles, where it can interact with enzymes and other biomolecules involved in cellular metabolism and signaling .
准备方法
The synthesis of 4-(1,3-Benzoxazol-2-yl)benzaldehyde typically involves the reaction of 2-aminophenol with aromatic aldehydes. One common method is the TiO2-ZrO2-catalyzed reaction between 2-aminophenol and aromatic aldehydes in acetonitrile at 60°C, yielding high efficiency . Another method involves using SrCO3 as a catalyst in a solvent-free grindstone method at room temperature . These methods are advantageous due to their high yields and relatively mild reaction conditions.
化学反应分析
4-(1,3-Benzoxazol-2-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, particularly at the benzene ring positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
4-(1,3-Benzoxazol-2-yl)benzaldehyde can be compared with other benzoxazole derivatives, such as:
2-Aminobenzoxazole: Known for its antimicrobial and anticancer activities.
Benzoxazole-5-carboxylic acid: Used in the synthesis of pharmaceuticals and agrochemicals.
2-(4-Morpholinyl)benzoxazole: Noted for its anti-inflammatory properties. What sets 4-(1,3-Benzoxazol-2-yl)benzaldehyde apart is its unique structure, which allows for specific interactions with various molecular targets, making it a versatile compound in both research and industrial applications.
属性
IUPAC Name |
4-(1,3-benzoxazol-2-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c16-9-10-5-7-11(8-6-10)14-15-12-3-1-2-4-13(12)17-14/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBHLGAIPOSNBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20475190 | |
| Record name | 4-(1,3-Benzoxazol-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20475190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27395-93-3 | |
| Record name | 4-(1,3-Benzoxazol-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20475190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






